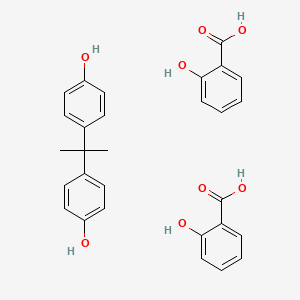
Bisphenol A disalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol A disalicylate: is a chemical compound derived from bisphenol A and salicylic acid It is known for its applications in various fields, including polymer production and as an intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A disalicylate typically involves the esterification of bisphenol A with salicylic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or xylene to facilitate the removal of water formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Bisphenol A disalicylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced bisphenol derivatives.
Substitution: Formation of alkylated bisphenol derivatives.
Scientific Research Applications
Chemistry: Bisphenol A disalicylate is used as an intermediate in the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interaction with biological molecules. It is also used in the development of biosensors and diagnostic tools.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants. Its chemical stability and resistance to degradation make it suitable for use in harsh environments.
Mechanism of Action
Molecular Targets and Pathways: Bisphenol A disalicylate exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can modulate the activity of enzymes involved in metabolic pathways and influence signal transduction processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules is key to its mechanism of action.
Comparison with Similar Compounds
Bisphenol A: A precursor to bisphenol A disalicylate, widely used in the production of polycarbonate plastics and epoxy resins.
Salicylic Acid: Another precursor, known for its use in pharmaceuticals and skincare products.
Bisphenol S: A structural analog of bisphenol A, used as a substitute in some applications due to its lower estrogenic activity.
Uniqueness: this compound combines the properties of both bisphenol A and salicylic acid, resulting in a compound with unique chemical and physical properties
Properties
Molecular Formula |
C29H28O8 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.2C7H6O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2*8-6-4-2-1-3-5(6)7(9)10/h3-10,16-17H,1-2H3;2*1-4,8H,(H,9,10) |
InChI Key |
CXUSMARBCGJBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















